molecular formula C10H21Cl B1663957 1-Chlorodecane CAS No. 1002-69-3

1-Chlorodecane

Cat. No.: B1663957
CAS No.: 1002-69-3
M. Wt: 176.72 g/mol
InChI Key: ZTEHOZMYMCEYRM-UHFFFAOYSA-N
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Description

1-Chlorodecane (C₁₀H₂₁Cl, molecular weight 176.72 g/mol) is a linear chloroalkane with a 10-carbon alkyl chain. It is widely used in materials science, organic synthesis, and analytical chemistry due to its stability, moderate polarity, and predictable reactivity. Key applications include its role as a porogen in polymer synthesis , a precursor for ionic liquids , and a recovery standard in gas chromatography (GC) . Its metabolism by cytochrome P450 enzymes and biodegradation by microbial dehalogenases highlight its biological relevance .

Preparation Methods

1-Chlorodecane can be synthesized through several methods:

    Halogenation of Decane: One common method involves the direct halogenation of decane using chlorine gas under ultraviolet light. This reaction typically requires controlled conditions to ensure selective chlorination at the desired position.

    Industrial Production: Industrially, this compound is produced by the reaction of decanol with thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃).

Chemical Reactions Analysis

1-Chlorodecane undergoes various chemical reactions, including:

Scientific Research Applications

Chemical Properties and Identifiers

1-Chlorodecane has a molecular weight of 176.73 g/mol . Additional chemical identifiers include :

  • CAS Number: 1002-69-3
  • MDL Number: MFCD00000956
  • InChI Key: ZTEHOZMYMCEYRM-UHFFFAOYSA-N
  • PubChem CID: 13848
  • IUPAC Name: this compound
  • SMILES: CCCCCCCCCCCCl

Applications in Chemical Synthesis

This compound serves as a raw material in the synthesis of various compounds within the chemical industry . Key applications include:

  • Surfactants: It is a crucial component in the production of non-ionic surfactants, which are used in detergents, emulsifiers, and wetting agents .
  • Coatings, Adhesives, and Lubricants: this compound is also used in the manufacture of these materials .
  • Solvent: It functions as a solvent in the synthesis of organic compounds such as pharmaceuticals, flavors, and fragrances .
  • Reagent: It is employed as a reagent in the preparation of alkyl chlorides, which are essential building blocks in organic chemistry .

Safety Considerations

This compound is a hazardous substance that requires careful handling and storage . Noteworthy safety considerations:

  • It is flammable and can ignite if exposed to heat or flame .
  • It can cause skin and eye irritation .
  • Inhalation or ingestion may lead to respiratory problems .

When handling this compound, it is important to use personal protective equipment, such as gloves, goggles, and respirators, and to store the compound in a well-ventilated area away from heat, ignition sources, and incompatible substances .

Metabolism and Toxicity

Mechanism of Action

The mechanism of action of 1-chlorodecane primarily involves its reactivity as an alkylating agent. It can form covalent bonds with nucleophilic sites in molecules, such as the hydroxyl groups in alcohols or the amino groups in amines. This reactivity is utilized in organic synthesis to introduce the decyl group into various compounds .

Comparison with Similar Compounds

Comparison with Similar Chlorinated Alkanes

Physical and Solubility Properties

The solubility parameter (SP) and chain length significantly influence the behavior of chloroalkanes. Below is a comparison of 1-chlorodecane with shorter and longer analogs:

Compound Chain Length Molecular Weight (g/mol) SP (MPa¹/²) Boiling Point (°C) Key Applications
1-Chlorobutane C4 92.57 ~15.8 78 Solvent, alkylating agent
1-Chlorohexane C6 120.62 ~16.2 134 Extraction solvent
This compound C10 176.72 17.0 230 Porogen, ionic liquid synthesis, GC standard
1-Chlorododecane C12 204.75 ~17.4 254 Surfactant precursor
1-Chlorohexadecane C16 260.89 ~18.0 >300 Lubricant additive

This compound’s intermediate SP (17.0 MPa¹/²) allows it to act as a non-solvating porogen, generating high-surface-area polymers (e.g., 25–50 m²/g) when used at optimal concentrations . In contrast, shorter-chain analogs like 1-chlorobutane are more volatile and less effective in pore tuning, while longer chains (e.g., 1-chlorohexadecane) may reduce porosity due to excessive swelling .

Reactivity and Metabolic Pathways

Chemical Reactivity

  • Reduction with SmI₂ : The SmI₂/H₂O/amine-mediated reduction of this compound is first-order in amine and substrate, with activation parameters ΔH‡ = 32.4 kJ/mol and ΔS‡ = -148 J/K/mol . Comparatively, 1-chlorobutane reacts faster due to lower steric hindrance, while 1-chlorohexadecane exhibits slower kinetics due to increased chain length .

Metabolism by Cytochrome P450

This compound undergoes hydroxylation by CYP enzymes at a rate constant of 42.3 h⁻¹, forming 10-chloro-1-decanol as the primary metabolite. Shorter chains (e.g., 1-chlorohexane) are metabolized faster due to easier enzyme access, while longer chains (e.g., 1-chlorohexadecane) may accumulate in tissues due to slower oxidation .

Ionic Liquids (ILs)

This compound is a key precursor for imidazolium-based ILs (e.g., IL-10 with a C10 chain). Compared to IL-4 (C4) and IL-16 (C16), IL-10 exhibits intermediate viscosity and thermal stability, making it ideal for heavy oil upgrading .

Analytical Chemistry

As a recovery standard in GC, this compound provides consistent retention times and minimal interference. In contrast, 1-chlorododecane is less volatile, complicating its use in low-temperature analyses .

Biological Activity

1-Chlorodecane, a chlorinated alkane, is recognized for its various biological activities and potential toxicological effects. This compound is primarily studied for its metabolic pathways, environmental impact, and implications in human health. The following sections delve into the biological activity of this compound, supported by relevant data tables and research findings.

This compound (C₁₀H₂₁Cl) is a colorless liquid with the following properties:

  • Molecular Weight : 176.63 g/mol
  • Boiling Point : 223 °C
  • Density : 0.868 g/mL at 25 °C
  • Refractive Index : 1.437

Metabolism and Biochemical Activity

Research indicates that this compound undergoes metabolic processes primarily involving cytochrome P450 enzymes, which facilitate its conversion into various metabolites. Notably, studies have suggested that metabolites such as 10-chloro-decan-5-ol and 1-chlorodecanol may exhibit higher bioaccumulation potential and increased carcinogenicity compared to the parent compound .

Table 1: Metabolites of this compound

MetabolitePotential Effects
10-chloro-decan-5-olIncreased bioaccumulation, carcinogenic potential
1-chlorodecanolCardiovascular damage implications

Toxicological Insights

The toxicological profile of chlorinated paraffins, including this compound, has raised concerns regarding their carcinogenic potential. The International Agency for Research on Cancer (IARC) classifies certain short-chain chlorinated paraffins as possibly carcinogenic (Group 2B). The disruption of hormonal systems, particularly thyroid hormones, has been documented in various studies .

Hormonal Effects

This compound has been shown to interact with the constitutive androstane receptor (CAR) and transthyretin (TTR), affecting plasma thyroxine (T4) and thyroid-stimulating hormone (TSH) levels. These interactions may lead to hormonal imbalances that can have significant developmental and metabolic consequences .

Environmental Impact

Research has demonstrated that this compound can be metabolized by plants and bacteria, indicating its environmental persistence and potential bioaccumulation in food chains. For instance, studies on pumpkin and soybean seedlings have shown significant uptake and transformation of chlorinated paraffins .

Table 2: Biotransformation in Environmental Systems

OrganismMetabolic Pathway
PumpkinDechlorination and carbon chain decomposition
SoybeanChlorine rearrangement
BacteriaEnzymatic degradation

Case Studies

Several case studies have highlighted the biological effects of exposure to this compound:

  • A study found that male rats exposed to fractions containing this compound exhibited altered reproductive behaviors, suggesting potential endocrine-disrupting effects .
  • In vitro studies using human liver microsomes indicated rapid metabolism of chlorinated paraffins, including this compound, resulting in significant formation of monohydroxylated metabolites .

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing and characterizing 1-chlorodecane in laboratory settings?

  • Methodological Answer : Synthesis typically involves radical chlorination of n-decane or nucleophilic substitution of 1-decanol with thionyl chloride (SOCl₂). Characterization relies on gas chromatography-mass spectrometry (GC-MS) for purity assessment, nuclear magnetic resonance (NMR) for structural confirmation (¹H and ¹³C spectra), and boiling point verification using techniques like distillation or differential scanning calorimetry (DSC). For GC-MS validation, this compound is often used as an internal standard due to its stability and distinct retention time .

Q. How can researchers predict thermodynamic properties (e.g., boiling points) of this compound using homologous series relationships?

  • Methodological Answer : Recurrent coefficient models derived from homologous series (e.g., chloroalkanes) allow extrapolation. For example, the boiling point TbT_b of this compound can be calculated using coefficients a=0.923±0.002a = 0.923 \pm 0.002 and b=35.7±0.3b = 35.7 \pm 0.3:
    Tb(C10H21Cl)=aTb(C9H19Cl)+bT_b(\text{C}_{10}\text{H}_{21}\text{Cl}) = a \cdot T_b(\text{C}_9\text{H}_{19}\text{Cl}) + b

Applying this to 1-chlorononane (Tb=205.4CT_b = 205.4^\circ \text{C}) yields 225.3C225.3^\circ \text{C}, closely matching experimental values (225.8C225.8^\circ \text{C}) .

Q. What analytical techniques are critical for detecting this compound in environmental or biological samples?

  • Methodological Answer : Gas chromatography coupled with halogen-specific detectors (XSD) or electron capture detectors (ECD) is preferred for trace analysis due to high sensitivity to chlorinated compounds. Sample preparation often involves liquid-liquid extraction with solvents like MtBE, followed by spiking with surrogate standards (e.g., 1,2-dibromopropane) and internal standards (e.g., this compound) to validate recovery rates .

Advanced Research Questions

Q. How do contradictions in experimental data on this compound’s solvent compatibility arise, and how can they be resolved?

  • Methodological Answer : Discrepancies in solubility parameters (SP) and surface area outcomes in polymer chemistry (e.g., this compound as a porogen) stem from oversimplified SP criteria. For instance, while this compound (SP = 17.0 MPa¹/²) is classified as a non-solvating diluent, its interaction with copolymers may deviate due to molecular conformation effects. Researchers should combine Hansen solubility parameters (dispersion, polar, hydrogen bonding) with experimental validation (e.g., BET surface area analysis) to resolve contradictions .

Q. What metabolic pathways and toxicological implications are associated with this compound exposure in biological systems?

  • Methodological Answer : this compound undergoes hepatic dehydrochlorination via cytochrome P450 enzymes, yielding intermediates like 10-chloro-decan-5-ol. These metabolites may exhibit higher bioaccumulation potential and cytotoxicity compared to the parent compound. In vitro assays (e.g., Ames test for mutagenicity) and in vivo models (e.g., rodent studies) are critical for assessing carcinogenicity and cardiovascular risks. Contradictory findings in toxicity studies often arise from species-specific metabolic rates, requiring cross-validation using human cell lines .

Q. How can researchers design experiments to address conflicting data on this compound’s role in polymer surface area modulation?

  • Methodological Answer : To reconcile inconsistencies in porogen efficacy, use a factorial design varying diluent type (solvating vs. non-solvating), polymerization temperature, and crosslinker ratios. Surface area analysis via nitrogen adsorption (BET method) and pore size distribution (DFT modeling) should be paired with solvent interaction studies (e.g., swelling index measurements). Contradictions may arise from kinetic vs. thermodynamic control during polymerization, necessitating time-resolved FTIR or DSC to monitor phase separation dynamics .

Q. Data Analysis and Reproducibility

Q. What statistical approaches are recommended for validating this compound’s chromatographic quantification limits?

  • Methodological Answer : Follow ICH Q2(R1) guidelines:

  • Linearity : 5-point calibration curves (R20.995R^2 \geq 0.995) with this compound as an internal standard.
  • Precision : ≤5% RSD for intra-day and inter-day replicates.
  • Accuracy : Spike-recovery tests (80–120% acceptable range).
    Contradictions in detection limits (e.g., GC-XSD vs. GC-ECD) require matrix-matched calibration to account for interference .

Q. How should researchers document experimental protocols to ensure reproducibility in this compound studies?

  • Methodological Answer : Adhere to the Beilstein Journal of Organic Chemistry standards:

  • Synthesis : Report molar ratios, reaction time/temperature, and purification steps (e.g., column chromatography conditions).
  • Characterization : Provide raw spectral data (NMR, GC-MS) in supplementary files.
  • Data Contradictions : Explicitly note batch-to-batch variability in starting materials (e.g., n-decane purity) and instrumental calibration drift .

Q. Ethical and Literature Considerations

Q. How can researchers avoid ethical pitfalls in reporting this compound’s environmental or toxicological data?

  • Methodological Answer : Disclose conflicts of interest (e.g., industry funding) and adhere to OECD guidelines for chemical safety assessment. Use primary literature for toxicity thresholds, avoiding secondary sources like patents. For controversial claims (e.g., "low environmental persistence"), provide raw biodegradation data (e.g., OECD 301F assays) .

Q. What strategies ensure comprehensive literature reviews on this compound’s applications?

  • Methodological Answer : Use SciFinder or Reaxys with queries like "this compound AND (synthesis OR metabolism)". Prioritize peer-reviewed journals over conference abstracts. For unresolved debates (e.g., metabolic pathways), conduct citation tracing to identify seminal studies and contradictory findings .

Properties

IUPAC Name

1-chlorodecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21Cl/c1-2-3-4-5-6-7-8-9-10-11/h2-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTEHOZMYMCEYRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21Cl
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DSSTOX Substance ID

DTXSID5027352
Record name 1-Chlorodecane
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Molecular Weight

176.72 g/mol
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Physical Description

Liquid
Record name Decane, 1-chloro-
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CAS No.

1002-69-3, 28519-06-4
Record name 1-Chlorodecane
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Record name Chlorodecane (mixed isomers)
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